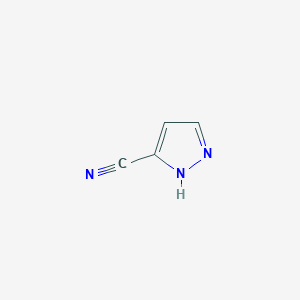

1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLEPMVGQBLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957908 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36650-74-5 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Pyrazole-3-carbonitrile (CAS 36650-74-5): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a highly privileged structure. 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) represents a critical evolutionary step in this lineage. By marrying the versatile hydrogen-bonding capacity of the pyrazole core with the powerful electron-withdrawing properties of a carbonitrile group, this compound serves as an indispensable building block for synthesizing complex kinase inhibitors, receptor antagonists, and crop protection agents.

This whitepaper provides an in-depth technical analysis of 1H-pyrazole-3-carbonitrile, detailing the causality behind its physicochemical properties, offering a self-validating manufacturing protocol, and exploring its structural logic in drug design.

(Note on Tautomerism: As is characteristic of pyrazoles with an unsubstituted NH, 1H-pyrazole-3-carbonitrile rapidly tautomerizes with 1H-pyrazole-5-carbonitrile in solution. Consequently, authoritative databases such as canonicalize the structure under the 5-carbonitrile designation, CID 12921228).

Physicochemical Profiling & Drug-Likeness

The intrinsic value of 1H-pyrazole-3-carbonitrile lies in its highly optimized physicochemical profile. The data summarized below dictates its behavior in both synthetic reactors and biological systems.

Quantitative Property Analysis

| Property | Value | Causality / Pharmacological Impact |

| Molecular Weight | 93.09 g/mol | Highly efficient ligand efficiency; allows for significant downstream functionalization without exceeding Lipinski's 500 Da limit. |

| XLogP3 | 0.3 | Optimal hydrophilicity. Ensures high aqueous solubility for oral formulations while maintaining sufficient lipophilicity for cell membrane partitioning. |

| TPSA | 52.5 Ų | Ideal for membrane permeability. Falls well below the 140 Ų threshold, indicating potential for blood-brain barrier (BBB) penetration if required for CNS targets. |

| Boiling Point | 317.4 °C (760 mmHg) | Indicates strong intermolecular hydrogen bonding (via the pyrazole NH), necessitating vacuum distillation during manufacturing to prevent thermal degradation. |

| Melting Point | 180–182 °C | High crystalline stability; advantageous for formulating solid oral dosage forms with extended shelf lives. |

| Acidity (pKa) | ~9.52 (Predicted) | The electron-withdrawing nitrile lowers the pKa compared to unsubstituted pyrazole, modulating the molecule's ionization state at physiological pH (7.4). |

Data aggregated and verified via and .

Mechanistic Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 1H-pyrazole-3-carbonitrile relies heavily on the dehydration of pyrazole-3-carboxamide. To ensure high-fidelity synthesis, the reaction must be tightly controlled. The following protocol, adapted from standards outlined by, integrates real-time physical state monitoring to validate reaction progress.

Self-Validating Synthesis Protocol: Amide Dehydration

Step 1: Reagent Preparation and System Setup

Charge a chemically inert reaction vessel with pyrazole-3-carboxamide. Introduce diphosphorus pentoxide (

Step 2: Thermal Activation and Agitation

Initiate mechanical stirring at exactly 600 rpm and elevate the temperature to the target boiling parameter (

Step 3: State-Dependent Vessel Configuration

Determine the boiling point of the specific amide intermediate at atmospheric pressure. If the boiling point is

Step 4: Vacuum Distillation and Product Isolation Upon completion, seal the vessel and apply a vacuum of 20–50 mbar. Collect the distillate. Causality: 1H-pyrazole-3-carbonitrile has an exceptionally high atmospheric boiling point (317.4 °C). Attempting atmospheric distillation would induce thermal decomposition. Reducing the pressure to 20–50 mbar significantly lowers the boiling point, allowing the pure nitrile to vaporize and condense without degrading.

Step 5: System Validation

Sample the distillate for

Fig 1. Step-by-step synthesis workflow of 1H-pyrazole-3-carbonitrile via amide dehydration.

Structural Biology & Medicinal Chemistry Applications

In drug development, 1H-pyrazole-3-carbonitrile is not merely a passive scaffold; it is an active pharmacophore. Its utility, heavily researched in literature published by , is driven by the synergistic relationship between the pyrazole ring and the carbonitrile moiety.

The Pyrazole Core: A Versatile Chelator

The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This dual nature allows it to anchor deeply into the hinge regions of target kinases. Furthermore, it acts as an excellent chelating agent for transition metals, a property increasingly exploited in targeted metallo-pharmaceuticals.

The Carbonitrile Group: Bioisosterism and Metabolic Shielding

The addition of the carbonitrile (-C≡N) group at the 3-position fundamentally alters the electronic landscape of the molecule. Causality: The nitrile group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole core, it acts as a "metabolic shield." Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidative degradation. The electron-poor nature of the 3-carbonitrile derivative renders it highly resistant to such metabolism, drastically improving the drug's pharmacokinetic half-life. Additionally, the nitrile group serves as a compact, metabolically stable bioisostere for halogens or alkynes, enhancing target affinity via strong dipole interactions without introducing steric clashes.

Fig 2. Logical relationship between structural moieties and pharmacological efficacy.

Handling, Safety, and Storage Causality

According to safety profiles maintained by suppliers like , 1H-pyrazole-3-carbonitrile is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Proper PPE (GHS07) is mandatory.

Causality of Storage Conditions: The compound must be stored at 2–8 °C in a rigorously dry, sealed environment. While the carbonitrile group provides metabolic stability in vivo, its electrophilic carbon is susceptible to nucleophilic attack by ambient moisture over time in vitro. Exposure to humidity can lead to slow, spontaneous hydrolysis back into the corresponding carboxamide, thereby ruining the reagent's purity and invalidating downstream synthetic steps.

References

Technical Guide: pKa Characterization of 1H-pyrazole-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1H-pyrazole-3-carbonitrile (CAS: 36650-74-5), focusing on the ionization constants (pKa) of its nitrogen protons.[1] Designed for medicinal chemists and formulation scientists, this document details the thermodynamic basis of its acidity, the impact of tautomerism on experimental measurements, and a validated spectrophotometric protocol for precise pKa determination.

Part 1: Physicochemical Profile & Thermodynamic Context

Structural Dynamics and Tautomerism

1H-pyrazole-3-carbonitrile exists in a tautomeric equilibrium between the 3-cyano and 5-cyano forms. In solution, the position of the proton (N1 vs. N2) is dictated by solvent polarity and hydrogen bonding capability. However, the electron-withdrawing nature of the nitrile group (-CN) significantly alters the electron density of the pyrazole ring compared to the unsubstituted parent heterocycle.

-

Tautomer: 1H-pyrazole-5-carbonitrile

-

Electronic Effect: The nitrile group exerts a strong inductive effect (-I) and mesomeric effect (-M), reducing electron density on the ring nitrogens.

pKa Values: The Data

The ionization profile of 1H-pyrazole-3-carbonitrile is defined by two distinct events: the deprotonation of the pyrrole-like nitrogen (Acidic pKa) and the protonation of the pyridine-like nitrogen (Basic pKa).

Table 1: Ionization Constants of 1H-pyrazole-3-carbonitrile

| Ionization Event | Reaction Type | Species Transition | Estimated pKa Value | Reference / Basis |

| Acidic (pKa₁) | Deprotonation | Neutral | 9.52 ± 0.10 | Predicted (ACD/Labs, ChemAxon) [1, 2] |

| Basic (pKa₂) | Protonation | Cation | ~ -1.0 to 0.5 | Estimated (Hammett |

Comparative Context:

-

Unsubstituted Pyrazole: Acidic pKa

14.2 | Basic pKa -

Effect of -CN Group: The nitrile group stabilizes the anionic conjugate base via charge delocalization, lowering the acidic pKa by

4.7 units. Conversely, it destabilizes the cationic conjugate acid, suppressing basicity.

Visualization of Ionization Pathways

The following diagram illustrates the tautomeric equilibrium and the ionization states relative to pH.

Figure 1: Protonation and deprotonation pathways of 1H-pyrazole-3-carbonitrile, including tautomeric interchange.

Part 2: Experimental Determination Protocol

Why Potentiometry Fails

Standard potentiometric titration is often unsuitable for 1H-pyrazole-3-carbonitrile due to:

-

Low Solubility: The compound is sparingly soluble in pure aqueous media at the concentrations required for potentiometry (~1 mM).

-

Extreme pKa Values: The basic pKa (< 1) is outside the range of glass electrodes, and the acidic pKa (~9.5) requires high pH maintenance where electrode error (alkaline error) increases.

Recommended Method: UV-Vis Spectrophotometric Titration.[4] This method requires lower concentrations (10–50 µM) and relies on the distinct spectral shifts between ionized and neutral species.

Reagents and Setup

-

Stock Solution: 10 mM 1H-pyrazole-3-carbonitrile in HPLC-grade Methanol or DMSO.

-

Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.

-

Instrumentation: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (25°C).

Step-by-Step Workflow

-

Baseline Scan:

-

Prepare a 50 µM solution in 0.1 M HCl (fully protonated/neutral baseline) and 0.1 M NaOH (fully deprotonated baseline).

-

Scan 200–400 nm to identify the isosbestic points and

shift. -

Expected Shift: The nitrile chromophore typically induces a bathochromic shift (red shift) upon deprotonation.

-

-

Titration Series:

-

Prepare 10 samples of 50 µM analyte in buffers with pH increments of 0.2 units around the predicted pKa (pH 8.5 – 10.5).

-

Measure Absorbance (A) at the determined

for the anionic species.

-

-

Data Analysis (Henderson-Hasselbalch):

-

Plot Absorbance vs. pH.[4]

-

Fit the data to the sigmoidal equation:

-

Where

is the absorbance plateau at high pH and

-

Experimental Workflow Diagram

Figure 2: Spectrophotometric titration workflow for accurate pKa determination of weak acids.

Part 3: Implications for Drug Development

Lipophilicity and Permeability (logD)

The pKa of ~9.5 implies that 1H-pyrazole-3-carbonitrile remains predominantly neutral at physiological pH (7.4).

-

logD

-

Membrane Permeability: The neutral species favors passive diffusion, making this scaffold highly permeable in the gastrointestinal tract.

Binding Interactions

-

Hydrogen Bond Donor (HBD): At physiological pH, the NH group is intact and acts as a strong HBD for interaction with receptor pockets (e.g., hinge regions of kinases).

-

Hydrogen Bond Acceptor (HBA): The nitrile nitrogen and the pyridine-like ring nitrogen serve as HBA sites.

References

- Elguero, J., et al. (2000). Basicity and Acidity of Pyrazoles. Advances in Heterocyclic Chemistry, Vol 76. (General reference for pyrazole thermodynamics).

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

1H-pyrazole-3-carbonitrile melting point and thermal stability

Physicochemical Characterization, Thermal Stability, and Analytical Protocols[1][2]

Executive Summary

1H-pyrazole-3-carbonitrile (also known as 3-cyanopyrazole) is a critical heterocyclic building block in the synthesis of JAK inhibitors, agrochemicals (e.g., fipronil derivatives), and energetic materials.[1][2] Its utility is defined by the amphoteric nature of the pyrazole ring and the electrophilicity of the nitrile group.[1][2]

This guide addresses a common gap in literature: the precise thermodynamic behavior of this scaffold.[2] While often cited simply as a solid, its melting point (MP) and thermal stability are functions of its tautomeric equilibrium and hydrogen-bonding network.[1][2] This document provides a definitive technical reference for researchers requiring strict purity and safety parameters.

Physicochemical Identity & Tautomerism

To understand the melting point, one must first understand the molecular identity.[1][2] The user-referenced CAS 29274-24-6 typically refers to 1H-pyrazole-5-carbonitrile , while 36650-74-5 refers to 1H-pyrazole-3-carbonitrile .[1]

Expert Insight: In solution and the gas phase, these two structures are tautomers.[1][2] The proton on the nitrogen rapidly migrates between N1 and N2.[2] However, in the solid state, the molecule crystallizes into a single, thermodynamically preferred lattice structure.[1][2] Therefore, regardless of whether you source "3-cyano" or "5-cyano," you are handling the same physical solid with the same melting point.[1][2]

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium between 3-cyano and 5-cyano forms. In the solid state, intermolecular hydrogen bonding locks the molecule into a single high-melting lattice.[1][2]

Melting Point Analysis

The melting point of 1H-pyrazole-3-carbonitrile is significantly higher than similar molecular weight heterocycles due to strong intermolecular hydrogen bonding (N-H

Data Summary Table

| Property | Value / Range | Condition / Note |

| Experimental MP | 175 – 182 °C | High purity (>99%) crystalline material. |

| Literature Range | 172 – 176 °C | Often observed in technical grade (95-97%) samples. |

| Physical State | White to off-white crystalline solid | Coloration (yellowing) indicates oxidation or trace amide impurities. |

| Predicted Boiling Point | ~317 °C | Theoretical (760 mmHg).[2] Likely decomposes before boiling.[2] |

Technical Nuance: The "Wet" Melt

If your sample melts below 170°C , it is likely contaminated with pyrazole-3-carboxamide (the partial hydrolysis product) or residual solvent.[1][2] The amide impurity disrupts the crystal lattice, causing a significant melting point depression.[1][2]

Thermal Stability & Safety Profile

While pyrazoles are generally stable, the nitrile group introduces reactivity.[1][2] Thermal stability must be assessed to define the "Safe Operating Envelope" for synthesis.[2]

Differential Scanning Calorimetry (DSC) Behavior[1][2][3]

-

Endotherm (Melting): Sharp peak onset at ~176°C.[2]

-

Exotherm (Decomposition): Typically absent until >280°C.[2]

-

Risk Assessment: Unlike diazonium salts or peroxides, 3-cyanopyrazole does not exhibit "energetic" decomposition (shock sensitivity) under standard conditions.[1][2] However, it will decompose exothermically at very high temperatures, releasing toxic HCN and NOx gases.[1][2]

Critical Safety Note: Avoid contact with strong mineral acids at elevated temperatures. Acidic hydrolysis converts the nitrile to the carboxylic acid, but intermediate steps can release carbon monoxide or trace hydrogen cyanide depending on the exact conditions.[1][2]

Thermal Safety Workflow

Figure 2: Thermal analysis decision tree for validating material suitability for high-temperature reactions.

Detailed Experimental Protocols

Protocol A: Precise Melting Point Determination

Standard open capillary methods often yield lower values due to sublimation or moisture absorption.[2]

-

Preparation: Grind 50 mg of sample into a fine powder. Dry in a vacuum oven at 45°C for 2 hours to remove surface moisture.

-

Loading: Pack a glass capillary to a height of 3–4 mm. Ensure tight packing by tapping (loose packing creates thermal gradients).[2]

-

Apparatus: Use an automated melting point system (e.g., Mettler Toledo or Büchi) or a calibrated oil bath.[2]

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 160°C.[2]

-

Slow Ramp:1.0°C/min from 160°C to 185°C.

-

-

Endpoint Definition: Record the Clear Point (when the solid is completely liquid).[2]

Protocol B: Thermal Stability via DSC

Required for scale-up safety assessment.[1]

-

Instrument: Differential Scanning Calorimeter (DSC).[2]

-

Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape if pressure builds, or high-pressure gold-plated pan if testing for confined heating).

-

Reference: Empty matching pan.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 5°C/min to 300°C.

-

-

Interpretation:

References

-

PubChem. (2025).[2][4] 1H-Pyrazole-5-carbonitrile (Compound).[1][4][5] National Library of Medicine.[2][6] [Link][1][2]

-

Elguero, J. (2000).[1][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Contextual grounding for tautomerism in solid state).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Solvent-free 1H-tetrazole, 1,2,5,6-tetrahydronicotinonitrile and pyrazole synthesis using quinoline based ionic fluoride salts (QuFs): thermal and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1H-Pyrazole-5-carbonitrile | C4H3N3 | CID 12921228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- | 1454852-76-6 [chemicalbook.com]

- 6. Pyrimidine, 2-isocyanato-4,6-dimethoxy- - Pharos [pharos.habitablefuture.org]

Technical Analysis: Hydrogen Bond Donor/Acceptor Dynamics of 3-Pyrazolecarbonitrile

[1]

Executive Summary

3-Pyrazolecarbonitrile (CAS: 288-25-5) represents a "privileged structure" in medicinal chemistry.[1] Its utility stems not just from its compliance with Lipinski’s Rule of 5, but from its unique electronic modulation. The electron-withdrawing nitrile group lowers the pKa of the pyrazole ring, enhancing the hydrogen bond donor (HBD) acidity without fully ionizing the molecule at physiological pH. This guide dissects the specific HBD/HBA counts, the influence of tautomerism, and the "silent" acceptor capabilities of the nitrile moiety.

Part 1: Structural Dynamics & Tautomerism[1]

To accurately count hydrogen bond donors and acceptors, one must first define the active species. 3-pyrazolecarbonitrile exists in an annular tautomeric equilibrium.[1] The proton on the nitrogen migrates between position 1 and position 2, effectively shifting the substituent between position 3 and 5.

The Tautomeric Equilibrium

In solution, the ratio of 3-cyano-1H-pyrazole (Tautomer A) to 5-cyano-1H-pyrazole (Tautomer B) is governed by solvent polarity and electronic stabilization.[1]

-

Tautomer A (3-cyano): The nitrile is adjacent to the pyridine-like nitrogen (N2).[1]

-

Tautomer B (5-cyano): The nitrile is adjacent to the pyrrole-like nitrogen (N1).[1]

Expert Insight: In the solid state and non-polar solvents, the 3-cyano tautomer is often favored due to dipole minimization.[1] However, in hydrogen-bonding solvents (like water or DMSO), the equilibrium shifts to maximize solvation of the more acidic NH.

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration and the resulting change in electronic environment.

Figure 1: Annular tautomerism of 3-pyrazolecarbonitrile. The position of the hydrogen determines the local electronic environment for H-bonding.[1]

Part 2: Hydrogen Bond Count Analysis[1]

The "count" is not merely a sum of atoms; it is a prediction of binding potential. Standard algorithms often oversimplify the nitrile group.

The Definitive Counts

At physiological pH (7.4), the molecule remains predominantly neutral (non-ionized).

| Property | Count | Mechanistic Explanation |

| H-Bond Donors (HBD) | 1 | The single NH group on the pyrazole ring.[1] |

| H-Bond Acceptors (HBA) | 2 | Primary: The "pyridine-like" nitrogen (N2) in the ring.Secondary: The nitrile nitrogen ( |

| Rotatable Bonds | 0 | The bond between the ring and the nitrile is rigid due to conjugation. |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Combined contribution of the pyrazole ring nitrogens and the nitrile group. |

The "Nitrile Trap" Nuance

While automated counters list the nitrile nitrogen as an acceptor, its strength is significantly lower than the ring nitrogen.

-

Pyridine-like N (Ring): Strong acceptor.[1] Lone pair is

hybridized and available.[1] -

Nitrile N: Weak acceptor.[1] The lone pair is

hybridized (held tighter to the nucleus), making it less available for H-bonding. -

Implication: In docking simulations, the nitrile should be treated as a "situational" acceptor—it will accept a hydrogen bond from a strong donor (like a backbone amide or water) but may not compete with stronger acceptors.

Part 3: Physicochemical Implications in Drug Design

Acidity Modulation (pKa)

The pKa of unsubstituted pyrazole is ~14. The introduction of the electron-withdrawing nitrile group (via inductive and mesomeric effects) significantly increases the acidity of the ring NH.

-

Estimated pKa: 9.5 – 10.5 [1]

-

Physiological State: At pH 7.4, the molecule is >99% neutral .

-

Design Consequence: Unlike 3-nitropyrazole (pKa ~9.0), which may partially ionize at physiological pH (losing its HBD capability), 3-cyanopyrazole retains its HBD function while being a stronger donor than unsubstituted pyrazole. This makes it an ideal scaffold for targeting polar pockets in proteins (e.g., kinase hinge regions).

Solubility & Permeability

The nitrile group adds polarity (dipole moment ~4.0 D) without adding significant lipophilicity.

Part 4: Experimental Validation Protocols

To validate these properties in a drug discovery campaign, the following self-validating workflow is recommended.

Protocol: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to confirm HBD availability at pH 7.4.

-

Preparation: Dissolve 3-pyrazolecarbonitrile (5 mg) in 0.1 M KCl (ionic strength adjustor).

-

Titrant: Use carbonate-free 0.1 M NaOH.

-

Measurement: Perform titration under inert gas (

) to prevent -

Data Analysis: Use the Bjerrum plot method. The inflection point represents the pKa.

-

Validation Check: If the pKa < 8.0, the sample may be contaminated with stronger acids or hydrolysis products (pyrazole-3-carboxylic acid).[1]

-

Protocol: H-Bond Strength via NMR Titration

Objective: Quantify the HBD strength relative to a standard.

-

Solvent:

(Strong acceptor solvent).[1] -

Probe: Add increasing equivalents of a reference acceptor (e.g., Acetone).

-

Observation: Monitor the chemical shift (

) of the pyrazole NH proton. -

Result: A larger downfield shift (

) indicates a more acidic, stronger hydrogen bond donor.

Visualization: Validation Workflow

Figure 2: Decision tree for validating the hydrogen bond donor capability at physiological pH.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

-

Lõkov, M., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au.[1][2] Retrieved from [Link]

-

Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 3-Cyanopyrazole Derivatives

Executive Summary

The 3-cyanopyrazole scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), anticancer agents, and agrochemicals (e.g., Fipronil). The cyano group at the C3 position acts not only as a hydrogen bond acceptor but also as a versatile synthetic handle for transformation into amides, carboxylic acids, or tetrazoles.

Traditional thermal synthesis of 3-cyanopyrazoles often suffers from harsh conditions (refluxing POCl₃), poor regioselectivity, and long reaction times. This Application Note details microwave-assisted (MW) protocols that overcome these limitations. By leveraging dielectric heating, researchers can achieve:

-

Reaction Acceleration: Reduction of synthesis time from hours to minutes.

-

Enhanced Purity: Cleaner reaction profiles due to uniform heating and suppressed side reactions.

-

Green Chemistry: Utilization of aqueous media or eco-friendly solvents (ethanol) and reduced energy consumption.

Strategic Rationale: Why Microwave?

Dielectric Heating vs. Convective Heating

In cyclocondensation and dehydration reactions, the rate-determining step often involves overcoming a high entropic barrier. Microwave irradiation provides direct energy transfer to the reaction medium through dipolar polarization and ionic conduction .

-

Thermal Effect: Rapid internal heating creates an inverted temperature gradient, minimizing wall effects and "hot spots" common in oil baths.

-

Specific Microwave Effect: In polar transition states (common in dipolar cycloadditions and nucleophilic substitutions), MW irradiation can selectively stabilize the transition state, lowering the activation energy (

).

Solvent Selection Strategy

For optimal MW absorption, solvents with high loss tangents (

-

High Absorbers: Ethanol (

), DMSO, DMF. Ideal for rapid heating. -

Low Absorbers: Toluene, Dioxane. These require "doping" with ionic liquids or polar additives to couple effectively with the MW field.

Mechanistic Pathways & Workflows

Pathway A: Dehydration of Pyrazole-3-carboxamides

The most robust route to 3-cyanopyrazoles involves the construction of the pyrazole ring with an ester/amide handle, followed by dehydration. MW irradiation significantly accelerates the dehydration step, often allowing the use of milder reagents than neat POCl₃.

Pathway B: [3+2] Cycloaddition (The "Builder" Approach)

This route constructs the ring and the functionality simultaneously. It involves the reaction of hydrazonoyl chlorides (generating nitrilimines in situ) with acrylonitrile derivatives.

Figure 1: Mechanistic pathway for the [3+2] cycloaddition synthesis of pyrazoles. MW irradiation accelerates both the cycloaddition and the subsequent elimination/oxidation steps.

Experimental Protocols

Protocol A: MW-Assisted Dehydration of Pyrazole-3-carboxamides

Best for: Converting existing carboxylic acid/amide precursors to nitriles.

Reagents:

-

Pyrazole-3-carboxamide derivative (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv) OR Thionyl Chloride (SOCl₂)

-

Solvent: Acetonitrile (MeCN) or Toluene (doped with DMF)

-

Base: Pyridine (3.0 equiv)

Procedure:

-

Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the pyrazole-3-carboxamide (1 mmol) in MeCN (3 mL).

-

Addition: Add pyridine (3 mmol) followed by dropwise addition of POCl₃ (1.5 mmol). Caution: Exothermic.

-

Sealing: Cap the vial with a Teflon-lined septum pressure cap.

-

Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (Standard)

-

Temp: 100°C

-

Hold Time: 10 minutes

-

Max Pressure: 250 psi (17 bar)

-

Power: Max 150 W (High absorption)

-

-

Workup: Cool to room temperature (RT) using compressed air (feature of most MW reactors). Pour the mixture onto crushed ice/water (10 mL) and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 85-95% (vs. 60-70% thermal reflux for 4 hours).

Protocol B: Green Synthesis via Ammonolysis of 3-Trifluoromethylpyrazoles

Best for: Eco-friendly synthesis avoiding toxic cyanide sources. Converts stable CF₃ to CN.

Reagents:

-

3-Trifluoromethylpyrazole derivative (1.0 equiv)

-

Aqueous Ammonia (25-28%)

-

Solvent: None (Aqueous media) or minimal Ethanol

Procedure:

-

Setup: In a 10 mL high-pressure microwave vial, place the 3-trifluoromethylpyrazole (0.5 mmol).

-

Solvent: Add aqueous ammonia (4 mL). Note: Ensure the vial is rated for high pressure.

-

Irradiation:

-

Temp: 120°C - 130°C

-

Hold Time: 20 - 30 minutes

-

Pressure Limit: Critical setting. Set limit to 20 bar (290 psi). Ammonia generates significant pressure.

-

-

Workup: Cool to RT. The product often precipitates directly upon cooling. Filter and wash with cold water.[1] If no precipitate, extract with Ethyl Acetate.

-

Validation: Monitor disappearance of the CF₃ peak in ¹⁹F NMR and appearance of the CN peak (~115 ppm) in ¹³C NMR.

Mechanism: Nucleophilic substitution of the CF₃ group by NH₃ followed by dehydration of the intermediate amidine/amide to nitrile under high pressure/temp.

Protocol C: One-Pot Multicomponent Synthesis (Functionalized)

Best for: Rapid library generation of 5-amino-4-cyanopyrazoles (often used as precursors).

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Hydrazine Hydrate (1.0 equiv) or Phenylhydrazine

-

Solvent: Water : Ethanol (1:1)

-

Catalyst: Piperidine (Catalytic amount, 1-2 drops)

Procedure:

-

Mix: Combine all reagents in a 10 mL MW vial.

-

Irradiation:

-

Temp: 80°C

-

Time: 2 - 5 minutes

-

Power: 50 W

-

-

Workup: The product usually precipitates out of the aqueous ethanolic solution. Cool and filter.[1][2][3] Recrystallize from ethanol.

Data Analysis & Troubleshooting

Comparative Efficiency Data

| Parameter | Thermal Reflux (Protocol A) | Microwave Assisted (Protocol A) | Impact |

| Time | 4 - 6 Hours | 10 Minutes | 30x Faster |

| Solvent | Neat POCl₃ (often) | MeCN / Toluene | Safer / Greener |

| Yield | 65% | 92% | Higher Efficiency |

| Purity | Requires Column Chrom. | Often simple precipitation | Simplified Workup |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Vial Over-pressurization | Decomposition of reagents (gas evolution) or solvent vapor pressure too high. | Use a solvent with a higher boiling point (e.g., switch from DCM to Toluene). Reduce reaction temperature by 10°C. |

| Incomplete Conversion | Poor microwave absorption. | Add a "doping" agent (e.g., 1 drop of ionic liquid [bmim]PF₆) or use a polar solvent like DMF. |

| Regioisomer Mix | In [3+2] cycloadditions, sterics are not controlling the approach. | Lower the temperature and extend the time. Use bulkier hydrazonoyl chlorides. |

| Charring/Decomposition | "Hot spots" or power too high. | Ensure the reaction mixture is vigorously stirred. Use "PowerMAX" or simultaneous cooling (air jet) to control internal temp while maintaining power. |

Workflow Visualization

Figure 2: Standard operational workflow for microwave-assisted synthesis in sealed vessels.

References

-

Yan, T., Chen, Y., Wang, J., et al. (2012). Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles via Direct Ammonolysis Reaction.[4] Heterocycles, 85(2), 433.

-

Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11, 37.

-

Dhami, A., et al. (2024). Organocatalyzed, Three-Component Construction of Cyanopyrazoles Using Diazoacetonitrile. Advanced Synthesis & Catalysis.

-

Sharwan, K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.[5]

-

Fawzy, N. M., & Swelam, S. A. (2008). Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. Asian Journal of Chemistry, 20(3), 2302.

Sources

- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 2. tsijournals.com [tsijournals.com]

- 3. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note: Chemoselective Transformation of 1H-Pyrazole-3-Carbonitrile with Hydrazine Hydrate

Executive Summary

The reaction of 1H-pyrazole-3-carbonitrile with hydrazine hydrate is a pivotal transformation in medicinal chemistry, serving as the primary gateway to pyrazolo[5,1-c][1,2,4]triazoles . These fused heterocyclic systems are high-value pharmacophores, functioning as bioisosteres for purines in kinase inhibitors, adenosine receptor antagonists, and phosphodiesterase (PDE) inhibitors.

This Application Note details the chemoselective conversion of the nitrile moiety to the amidrazone (carboximidohydrazide) intermediate and its subsequent cyclization. Unlike standard acid-catalyzed hydrolysis, this protocol utilizes the alpha-effect of hydrazine to drive nucleophilic addition under neutral or basic conditions, preserving sensitive functionalities on the pyrazole ring.

Reaction Mechanics & Pathway

The transformation proceeds via a nucleophilic addition of hydrazine to the nitrile carbon. The reaction is equilibrium-driven and requires excess hydrazine to prevent the formation of symmetrical dihydrotetrazine dimers.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the formation of the amidrazone. High concentrations of hydrazine favor the product over the dimer.

Experimental Protocol A: Synthesis of 1H-Pyrazole-3-Carboximidohydrazide

This protocol describes the isolation of the stable amidrazone intermediate. This species is often more reactive than the parent nitrile and serves as a "universal socket" for cyclization with various electrophiles (formic acid, orthoesters, aldehydes).

Reagents & Equipment

-

Substrate: 1H-pyrazole-3-carbonitrile (10 mmol)

-

Reagent: Hydrazine hydrate (80% or 100%, 50 mmol, 5.0 equiv)

-

Solvent: Absolute Ethanol (EtOH) or n-Butanol (if higher reflux temp is needed)

-

Equipment: 50 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

-

Charge: In a 50 mL round-bottom flask, dissolve 10 mmol of 1H-pyrazole-3-carbonitrile in 20 mL of absolute Ethanol.

-

Addition: Add 50 mmol (approx. 2.5 mL of 100%) hydrazine hydrate dropwise at room temperature.

-

Note: A slight exotherm may be observed. The large excess (5 eq) is critical to suppress dimerization.

-

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring.-

Duration: Monitor by TLC (System: EtOAc/MeOH 9:1). Reaction typically completes in 3–6 hours. The nitrile spot (

) will disappear, replaced by a lower

-

-

Concentration: Once complete, evaporate approximately 50% of the solvent under reduced pressure.

-

Crystallization: Cool the flask to

in an ice bath. The amidrazone usually precipitates as a white to off-white solid.-

Troubleshooting: If no precipitate forms, add cold diethyl ether or n-hexane to induce trashing out.

-

-

Filtration: Filter the solid under vacuum. Wash the cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether.

-

Drying: Dry under vacuum at

for 4 hours.

Characterization Data (Expected)

| Metric | Expected Value / Observation | Interpretation |

| Physical State | White crystalline solid | High purity |

| Melting Point | 140–145 °C (dec) | Distinct from nitrile precursor |

| IR (ATR) | 3100–3400 cm⁻¹ (Broad) | Presence of -NH and -NH₂ |

| IR (ATR) | Absence of ~2230 cm⁻¹ | Complete consumption of Nitrile (-CN) |

| ¹H NMR | Amidrazone NH₂ protons |

Experimental Protocol B: Cyclization to Pyrazolo[5,1-c][1,2,4]triazoles

This protocol demonstrates the utility of the amidrazone formed in Protocol A. By reacting it with formic acid, we close the second ring to form the fused system.

Workflow Diagram

Figure 2: Workflow for the cyclization of amidrazone to pyrazolo-triazole.

Methodology

-

Dissolution: Dissolve 5 mmol of the amidrazone (from Protocol A) in 10 mL of 85% or 98% formic acid.

-

Cyclization: Reflux the mixture (

) for 4 hours. -

Workup: Evaporate the excess formic acid in vacuo.

-

Neutralization: Suspend the residue in ice water and neutralize with saturated

solution until pH 7–8. -

Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a reducing agent and can react violently with oxidizers. All operations must be performed in a fume hood. Double-gloving (nitrile) is recommended.

-

Waste Disposal: Hydrazine waste should be quenched with dilute hypochlorite (bleach) solution carefully before disposal, converting it to nitrogen gas and water.

-

Cyanide Risk: While the nitrile group is converted, thermal decomposition of nitrile-containing starting materials can theoretically release HCN under extreme conditions (though unlikely in this specific reflux).

References

-

El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401.

-

Pintea, B. N., et al. (2021).[1] The synthesis of pyrazolo[5,1-c][1,2,4]triazoles.[1][2][3][4][5][6][7] Part 1: From acyclic and monocyclic precursors.[1] Advances in Heterocyclic Chemistry, 134, 59-117.

-

Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyrazoles. Bioorganic & Medicinal Chemistry, 19(17), 5081-5089.

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Fused Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of pyrazole ring nitrogen in 3-cyanopyrazole

Application Note: Strategic Functionalization of the Pyrazole Ring Nitrogen in 3-Cyanopyrazole

Executive Summary & Scientific Context

The 3-cyanopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., precursors to Ruxolitinib) and various agrochemicals. However, the functionalization of the ring nitrogen presents a classic but often underestimated regioselectivity challenge.

The presence of the electron-withdrawing nitrile (-CN) group at position 3 creates a significant electronic bias, yet steric parameters often compete with these electronic effects. This guide provides validated protocols for N-alkylation and N-arylation, specifically addressing the separation and identification of the thermodynamic (1,3-isomer) and kinetic (1,5-isomer) products.

Mechanistic Foundation: The Regioselectivity Paradox

To control the reaction, one must understand the tautomeric equilibrium. 3-cyanopyrazole exists as two tautomers. While the anion is resonance-stabilized and delocalized, the site of electrophilic attack is governed by the interplay of steric hindrance and lone-pair nucleophilicity .

-

Electronic Effect: The nitrogen adjacent to the nitrile (N2) is less nucleophilic due to the inductive electron-withdrawing nature of the CN group.

-

Steric Effect: The nitrogen distal to the nitrile (N1) is sterically more accessible.

Consequently, under standard basic alkylation conditions (

Visualization: Tautomerism & Attack Vectors

Figure 1: Mechanistic pathway showing the divergence of regioisomers upon deprotonation.

Experimental Protocols

Protocol A: Classical Alkylation (Base-Mediated)

Best for: Primary alkyl halides, benzyl halides.

Rationale: Cesium carbonate (

Materials:

-

3-Cyanopyrazole (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

- (1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

-

Dissolution: Charge a flame-dried round-bottom flask with 3-cyanopyrazole and anhydrous DMF under

atmosphere. -

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow, indicating anion formation. -

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Note: Isomers often have very similar Rf values; use a gradient of Hexane/EtOAc).

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

.[1] -

Purification: Flash chromatography is mandatory .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: 0-40% EtOAc in Hexanes.

-

Elution Order: The 1-alkyl-3-cyanopyrazole (Major) is usually less polar (higher Rf) than the 1-alkyl-5-cyano isomer, but this can invert depending on the alkyl group. Validation via NOESY is required (see Section 4).

-

Protocol B: Chan-Lam Oxidative Coupling (N-Arylation)

Best for: Attaching Phenyl or Heteroaryl rings where

Rationale: Traditional Buchwald-Hartwig coupling can be difficult with electron-deficient pyrazoles. The Chan-Lam coupling, using Copper(II) and boronic acids in air, is milder and tolerates the nitrile group well.

Materials:

-

3-Cyanopyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 - 2.0 equiv)

- (1.0 equiv - stoichiometric is often more reliable than catalytic for this substrate)

-

Pyridine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane (dry).

Step-by-Step Workflow:

-

Setup: In a vial equipped with a stir bar, combine 3-cyanopyrazole, Aryl Boronic Acid, and

. -

Solvent: Add DCM (0.1 M).

-

Base: Add Pyridine.

-

Atmosphere: Do not seal under inert gas. Attach a drying tube (calcium chloride) or leave open to air (if humidity is low). Oxygen is the re-oxidant.[1]

-

Reaction: Stir vigorously at RT for 24–48 hours. The mixture will turn from blue/green to a dark slurry.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Scavenging: Wash the filtrate with 1M HCl (to remove pyridine) and then saturated

. -

Purification: Silica gel chromatography.

Protocol C: Mitsunobu Reaction

Best for: Functionalization with complex primary/secondary alcohols.

Rationale: Avoids the need to convert alcohols to halides. The regioselectivity in Mitsunobu reactions of 3-substituted pyrazoles is generally excellent for the N1 (1,3-isomer) product due to the bulky nature of the

Materials:

-

3-Cyanopyrazole (1.0 equiv)

-

Alcohol (R-OH) (1.1 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

-

Cooling: Dissolve 3-cyanopyrazole, Alcohol, and

in THF under -

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Concentrate directly.

-

Purification: Triturate with

/Hexane to precipitate triphenylphosphine oxide (

Analytical Validation (Self-Validating System)

The "Seminal Error": Researchers frequently misassign the 1,3 and 1,5 isomers because they assume the major product is always the 1,3-isomer. While statistically likely, this must be proven.

Differentiation Strategy: The nitrile group (-CN) has no protons. Therefore, standard NOE (Nuclear Overhauser Effect) interactions are the only definitive way to assign regiochemistry without X-ray crystallography.

Isomer Identification Table

| Feature | 1-Alkyl-3-Cyanopyrazole (Major/Target) | 1-Alkyl-5-Cyanopyrazole (Minor/Impurity) |

| Structure | N-Alkyl is distal to CN. | N-Alkyl is adjacent to CN. |

| Proton Neighbors | N-Alkyl is next to H-5 . | N-Alkyl is next to CN . |

| 1H-NOESY Signal | Strong Cross-peak between N-Alkyl protons and Pyrazole Ring Proton (H-5). | NO Cross-peak between N-Alkyl protons and Pyrazole Ring Proton (H-3 is too far). |

| 13C NMR (CN) | ~114-116 ppm (Typical) | Often shifted downfield by 1-2 ppm relative to isomer. |

| TLC (Silica) | Generally Higher Rf (Less Polar). | Generally Lower Rf (More Polar). |

Analytical Logic Flow

Figure 2: Decision logic for NMR structural assignment.

References

-

Regioselectivity in Pyrazole Alkylation

- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

- Source:Journal of Organic Chemistry (2017).

-

Link:[Link]

- Relevance: Defines the steric vs. electronic arguments for 3-substituted pyrazoles.

-

Chan-Lam Coupling Protocol

- Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.

- Source:Tetrahedron Letters (1998) (Seminal Chan/Lam papers).

-

Link:[Link]

- Relevance: Found

-

Mitsunobu Reaction on Heterocycles

-

pKa Data for Heterocycles

- Title: Equilibrium acidities in dimethyl sulfoxide solution.

- Source:Accounts of Chemical Research (1988) (Bordwell pKa Table).

-

Link:[Link]

- Relevance: Validates the use of Carbon

Sources

Application Note: Click Chemistry Synthesis of 5-(1H-Pyrazol-3-yl)-1H-Tetrazoles from 1H-Pyrazole-3-Carbonitriles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Pharmacological Rationale

Tetrazoles are a prominent class of nitrogen-rich, five-membered heterocyclic compounds that have revolutionized drug design. In medicinal chemistry, 5-substituted 1H-tetrazoles serve as non-classical bioisosteres for carboxylic acids; they mimic the acidity and spatial properties of the carboxylate moiety while offering vastly superior lipophilicity and resistance to metabolic degradation[1].

The hybridization of a pyrazole scaffold with a tetrazole moiety creates a uniquely potent pharmacophore. Recent drug development efforts have demonstrated that pyrazole-tetrazole hybrids exhibit profound biological activities, including targeted antileishmanial efficacy against Leishmania braziliensis and Leishmania amazonensis[2]. Beyond pharmaceuticals, these asymmetric, nitrogen-rich C-N junction compounds are highly valued in materials science as dense, thermally stable energetic materials[3].

The most robust method for synthesizing these critical building blocks is the [3+2] cycloaddition of a pyrazole-carbonitrile with sodium azide—a quintessential "click chemistry" transformation[4].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that transitioning from traditional tetrazole synthesis to modern catalytic click protocols is not merely a safety upgrade—it is a fundamental improvement in reaction thermodynamics and scalability.

Historically, the conversion of nitriles to tetrazoles required harsh conditions and large excesses of hydrazoic acid (HN₃), posing severe toxicity and explosion risks[5]. The paradigm shifted significantly with the introduction of Lewis acid catalysis in aqueous media, pioneered by Demko and Sharpless[6].

The Causality of Catalyst Selection

The addition of Zinc Bromide (ZnBr₂) or a Copper(II) complex is not just to accelerate the reaction; it serves as a critical electrophilic activator[7]. By coordinating to the nitrogen atom of the 1H-pyrazole-3-carbonitrile, the Lewis acid withdraws electron density from the adjacent cyano carbon. This stereoelectronic effect drastically increases the electrophilicity of the nitrile, lowering the activation energy barrier for the nucleophilic attack by the azide anion[6].

Solvent Causality & The Safety Buffer System

Using water as a solvent is a critical safety mechanism. An aqueous solution of 1M ZnBr₂ and 1M NaN₃ naturally buffers to a slightly alkaline pH of ~8. Because the pKₐ of hydrazoic acid is ~4.7, this alkaline environment ensures that the azide remains entirely in its anionic form (N₃⁻). This virtually eliminates the generation of volatile, explosive HN₃ gas, even at a 100 °C reflux[6].

Experimental Workflow

The following diagram illustrates the logical progression and intermediate states of the zinc-catalyzed aqueous click reaction.

Caption: Workflow for the zinc-catalyzed [3+2] cycloaddition of pyrazole-carbonitriles to tetrazoles.

Quantitative Data: Catalyst System Comparison

Selecting the right catalyst depends on your specific laboratory constraints and scale-up requirements. The table below summarizes the quantitative performance of various validated catalytic systems for nitrile-to-tetrazole conversions.

| Catalyst System | Solvent | Temperature | Reaction Time | Avg. Yield (%) | Key Advantage & Causality |

| ZnBr₂ (1.2 equiv) | H₂O | 100 °C (Reflux) | 24 h | 85–95% | Auto-buffered to pH ~8, preventing HN₃ release; highly scalable[6]. |

| Silica Sulfuric Acid | DMF | 100 °C | 6–12 h | 72–95% | Heterogeneous catalyst; easily recoverable via simple filtration[5]. |

| Cu(II) Complex | Neat / H₂O | 80 °C | 8–12 h | ~90% | Minimizes spark discharge risks; high turnover number for green synthesis[7]. |

Step-by-Step Methodology: Zinc-Catalyzed Aqueous Synthesis

This protocol is adapted from the highly reliable Demko & Sharpless methodology, optimized for pyrazole-carbonitrile substrates[1],[6].

Materials & Reagents

-

Substrate: 1H-pyrazole-3-carbonitrile (10 mmol, 0.93 g)

-

Azide Source: Sodium azide (NaN₃) (12 mmol, 0.78 g, 1.2 equiv)[1]

-

Catalyst: Zinc bromide (ZnBr₂) (12 mmol, 2.70 g, 1.2 equiv)[1]

-

Solvent: Deionized water (20 mL)[1]

-

Workup Reagents: 3M Hydrochloric acid (HCl), Ethyl acetate[1]

Procedure

Step 1: Reaction Setup & Safety Validation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-3-carbonitrile (10 mmol) in 20 mL of deionized water[1].

-

Add sodium azide (12 mmol) and zinc bromide (12 mmol) to the suspension[1].

-

Self-Validation Check: Test the pH of the mixture using indicator paper. It must read approximately pH 8. Causality: This is the critical safety validation step ensuring no explosive hydrazoic acid will be liberated during heating[6].

Step 2: Cycloaddition Execution

-

Attach a reflux condenser and heat the mixture to a vigorous reflux (100–105 °C)[1].

-

Maintain vigorous stirring for 24 hours. Causality: Thermal energy overcomes the activation barrier, while the Zn(II) center holds the nitrile and azide in close spatial proximity to facilitate the click reaction[6].

Step 3: In-Process Monitoring (Self-Validation)

-

After 12–24 hours, sample 50 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via TLC (Eluent: 8:2 EtOAc:Hexane) or LC-MS[1].

-

Validation: The reaction is complete when the high-Rf spot of the starting nitrile disappears. Orthogonal validation: FTIR analysis of a dried aliquot will show the complete disappearance of the sharp C≡N stretch (~2220 cm⁻¹)[7].

Step 4: Workup & Acidification

-

Cool the reaction mixture to room temperature.

-

Carefully add 3M HCl dropwise until the pH reaches ~2. Causality: Acidification protonates the tetrazolate anion, forcing the neutral 5-(1H-pyrazol-3-yl)-1H-tetrazole to precipitate out of the aqueous phase[1].

-

Expert Warning: Ensure the reaction is fully complete before acidification. If unreacted NaN₃ remains, acidifying to pH 2 will generate deadly HN₃ gas. Conduct this step in a well-ventilated fume hood[6].

Step 5: Isolation & Purification

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

-

Purify the crude product via recrystallization from an ethanol/water mixture to yield the pure pyrazole-tetrazole bioisostere[1].

Troubleshooting & Self-Validation Matrix

A robust protocol must account for deviations. Use this matrix to diagnose and correct common experimental failures.

| Observation / Failure Mode | Mechanistic Cause | Corrective Action |

| No product formation (Starting material recovered) | Insufficient electrophilicity of the nitrile or inactive/hydrated catalyst. | Ensure ZnBr₂ is strictly anhydrous before use. Increase reaction time to 48h[1]. |

| Evolution of gas during heating | Acidic pH causing the generation of hazardous HN₃ gas[6]. | Immediate Action: Remove from heat and adjust pH to ~8. Verify water source and reagent purity[6]. |

| Multiple spots on TLC | Side reactions, incomplete conversion, or degradation. | Verify stoichiometry (strictly 1.2 equiv NaN₃/ZnBr₂). Purify the crude mixture via silica gel column chromatography[1]. |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. jchr.org [jchr.org]

synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole-4-carbonitrile

Application Note: Strategic Synthesis and Regiocontrol of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for sedative-hypnotics (e.g., Zaleplon, Indiplon) and a wide array of kinase inhibitors (CDK2, KDR, c-Src). This application note details the synthetic protocols for constructing this bicyclic system using 3-aminopyrazole-4-carbonitrile (also known as 5-amino-4-cyanopyrazole) as the dinucleophilic building block.

Key Technical Insight: The primary challenge in this synthesis is regiocontrol . When reacting with unsymmetrical 1,3-dielectrophiles (e.g.,

Mechanistic Principles & Regiochemistry

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via a [3 + 3] cyclocondensation. The starting material, 3-aminopyrazole-4-carbonitrile, possesses two nucleophilic nitrogen centers:

-

The exocyclic amine (

). -

The endocyclic ring nitrogen (N-2).

The Regioselectivity Rule: Under standard neutral or acidic conditions, the exocyclic amine is the harder, more nucleophilic species. It preferentially attacks the most electrophilic carbonyl of the 1,3-dicarbonyl reagent (typically the ketone over the ester). This initial attack determines the final substitution pattern.

-

Path A (Kinetic Control): Amine attacks Ketone

Intermediate Enamine -

Path B (Alternative): Amine attacks Ester

Amide formation

Note: Path A is the dominant pathway for

Pathway Visualization

Figure 1: Mechanistic bifurcation in the cyclocondensation of aminopyrazoles. Path A is generally favored with

Experimental Protocols

Protocol A: Synthesis with Symmetrical 1,3-Diketones (Baseline)

Target: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

This reaction is regiospecific by definition (symmetry) and serves as an excellent training protocol to master the workup.

Materials:

-

3-Aminopyrazole-4-carbonitrile (1.08 g, 10 mmol)

-

Acetylacetone (1.0 mL, 10 mmol)

-

Glacial Acetic Acid (20 mL) or Ethanol (20 mL) with cat. piperidine.

Procedure:

-

Dissolution: Dissolve the aminopyrazole in glacial acetic acid in a 50 mL round-bottom flask.

-

Addition: Add acetylacetone dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). -

Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

-

Isolation: The product will precipitate as a solid. Filter under vacuum, wash with cold water (

mL), and recrystallize from Ethanol.

Expected Yield: 85–92%

Validation: Melting point:

Protocol B: Regioselective Synthesis with -Keto Esters

Target: 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol addresses the regioselectivity challenge.[1][2][3][4][5] Using glacial acetic acid promotes the formation of the 5-methyl-7-oxo isomer (Zaleplon-like orientation).

Materials:

-

3-Aminopyrazole-4-carbonitrile (10 mmol)

-

Ethyl Acetoacetate (10 mmol)

-

Solvent: Glacial Acetic Acid (15 mL)

Procedure:

-

Setup: Combine reagents in a reaction vessel.

-

Reaction: Reflux for 4–6 hours.

-

Optimization Note: For higher throughput, use Microwave Irradiation (Power: 300W, Temp:

) for 10–15 minutes [1].

-

-

Workup: Cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling. If not, dilute with water.

-

Purification: Filter the solid. Recrystallize from DMF/Ethanol mixtures to remove any trace of the minor isomer.

Critical Quality Attribute (CQA): The product exists in tautomeric equilibrium (7-hydroxy vs. 7-oxo). In polar solvents (DMSO), the amide-like (oxo) form usually predominates.

Structural Validation (Self-Validating System)

Distinguishing between the 5-methyl and 7-methyl isomers is the most frequent point of failure. You cannot rely solely on 1H NMR integration. You must use HMBC or specific chemical shift markers.

Table 1: Diagnostic NMR Markers for Regioisomer Determination

| Feature | 5-Methyl Isomer (Major) | 7-Methyl Isomer (Minor) | Technique |

| Methyl Shift ( | 1H NMR | ||

| Ring Proton ( | H-6 appears at | H-6 appears at | 1H NMR |

| HMBC Correlation | Methyl protons correlate to C-5 (ring carbon) | Methyl protons correlate to C-7 (ring carbon) | 2D NMR |

| NOE Signal | NOE between Methyl and H-6 | Strong NOE between Methyl and H-6 | NOESY |

Note: In the 5-methyl isomer, the methyl group is far from the anisotropic deshielding cone of the bridgehead nitrogen, making it more shielded (upfield) compared to the 7-methyl isomer [2].

Troubleshooting & Optimization

Decision Matrix for Optimization

Figure 2: Troubleshooting workflow for common synthetic hurdles.

Common Issues:

-

Solubility: 3-aminopyrazole-4-carbonitrile has poor solubility in non-polar solvents. Always use EtOH, AcOH, or DMF.

-

Purification: If regioisomers co-elute on silica, try recrystallization from Dioxane . The 7-oxo derivatives are typically less soluble than the 5-oxo isomers.

References

-

Al-Mousawi, S. M., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 283-296.

-

Chimichi, S., et al. (1992).[6] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093-1097.

-

Hassan, A. S., et al. (2015).[7] "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc, 2015(5), 277-286.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of 1H-Pyrazole-3-carbonitrile Derivatives

Introduction: The Pyrazole Nucleus in Modern Chemistry

The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile pharmacophore. The introduction of a carbonitrile moiety at the 3-position significantly modulates the electronic character of the pyrazole ring, rendering it a particularly interesting substrate for further functionalization. This electron-withdrawing group can influence the reactivity of the pyrazole core in palladium-catalyzed cross-coupling reactions, necessitating carefully optimized protocols for efficient bond formation. This comprehensive guide provides an in-depth exploration of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions for the functionalization of halo-substituted 1H-pyrazole-3-carbonitriles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.[1] The unifying mechanistic framework for these transformations is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination.[2][3][4]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F. For pyrazole-based substrates, the presence of the electron-withdrawing 3-carbonitrile group can facilitate this step by making the pyrazole ring more electron-deficient.

Transmetalation (Suzuki-Miyaura Coupling): The Carbon-Carbon Bond Formation

In the Suzuki-Miyaura coupling, an organoboron reagent (such as a boronic acid or its ester) transfers its organic moiety to the palladium(II) complex in a process called transmetalation. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]

Olefin Insertion (Heck Reaction): A Different Path to C-C Bonds

For the Heck reaction, the palladium(II)-aryl intermediate coordinates to an alkene. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new palladium-alkyl species.[4][6]

Reductive Elimination: The Final Act

The catalytic cycle culminates in reductive elimination, where the two organic fragments on the palladium(II) center are coupled to form the desired product, and the palladium(0) catalyst is regenerated, ready to initiate another cycle.[3]

Visualizing the Catalytic Cycle: A Generalized Scheme

Caption: Generalized catalytic cycles for cross-coupling reactions.

Application Notes & Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination of halo-1H-pyrazole-3-carbonitriles. It is crucial to note that for many pyrazole substrates, protection of the N-H proton is advantageous to prevent side reactions and improve solubility. The trityl (Tr) group is a common choice as it is bulky and can be removed under acidic conditions.[7]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl and heteroaryl-aryl structures.[8][9] For pyrazoles bearing an electron-withdrawing group like the 3-carbonitrile, this reaction is generally efficient. Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times.[10][11]

This protocol is adapted from methodologies developed for the microwave-promoted Suzuki coupling of halo-pyrazoles.[10][12]

Materials:

-

4-Bromo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst: XPhos Pd G2 (1-3 mol%) or Pd(PPh₃)₄ (3-5 mol%)[13][14]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/water (4:1 or as optimized) or DMF/water (4:1)

Procedure:

-

To a microwave vial, add 4-bromo-1-(trityl)-1H-pyrazole-3-carbonitrile, the arylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Causality:

-

Catalyst Choice: XPhos-based palladacycles are often highly effective for challenging substrates due to the bulky and electron-rich nature of the XPhos ligand, which promotes both oxidative addition and reductive elimination.[13][14] Pd(PPh₃)₄ is a classic, reliable catalyst for a broad range of Suzuki couplings.[9]

-

Base Selection: An appropriate base is crucial for activating the boronic acid. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |

| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2.5) | DME/H₂O | Reflux | 14 | [10] |

| 2 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2.5) | DME/H₂O | 100 °C / 5 min (MW) | 24 | [10] |

| 3 | 4-Bromo-1-(trityl)-1H-pyrazole | Arylboronic acids | PdCl₂(dppf) (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 °C / 12 h | 70-95 | [15] |

| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | XPhos Pd G2 (2) | K₃PO₄ (3) | 1,4-Dioxane | 80 °C / 1-4 h | 60-95 | [13] |

II. Heck Reaction: Arylation of Alkenes

The Heck reaction provides a direct method for the synthesis of substituted alkenes from aryl halides.[4][16] The use of an N-protected 4-iodo-1H-pyrazole-3-carbonitrile is recommended for this transformation.

This protocol is based on established procedures for the Heck reaction of 4-iodopyrazoles.[16]

Materials:

-

4-Iodo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Alkene (e.g., methyl acrylate, styrene) (1.2-2.0 equiv)

-

Palladium catalyst: Pd(OAc)₂ (1-5 mol%)

-

Ligand: P(OEt)₃ (2-10 mol%)

-

Base: Et₃N or K₂CO₃ (2.0-3.0 equiv)

-

Solvent: Anhydrous DMF or acetonitrile

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-(trityl)-1H-pyrazole-3-carbonitrile, Pd(OAc)₂, and the ligand.

-

Add the anhydrous solvent, followed by the base and the alkene.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by column chromatography.

Experimental Causality:

-

Ligand Selection: For the Heck reaction, phosphite ligands like P(OEt)₃ can be highly effective, often leading to higher yields compared to triphenylphosphine.[16]

-

Protecting Group: The bulky trityl group on the pyrazole nitrogen can enhance the stability of the substrate and prevent undesired side reactions.[16]

| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |

| 1 | 4-Iodo-1-(trityl)-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (2) | DMF | 100 °C / 1 h | 95 | [16] |

| 2 | 4-Iodo-1-(trityl)-1H-pyrazole | Styrene | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (2) | DMF | 100 °C / 1 h | 44 | [16] |

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][17] This reaction is particularly valuable for accessing novel pyrazole-based scaffolds for drug discovery.

This protocol is adapted from procedures for the amination of 4-halopyrazoles.[7]

Materials:

-

4-Bromo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: tBuDavePhos or XPhos (2-4 mol%)

-

Base: NaOtBu or K₃PO₄ (1.5-2.5 equiv)

-

Solvent: Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Add the anhydrous solvent, followed by 4-bromo-1-(trityl)-1H-pyrazole-3-carbonitrile and the amine.

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Experimental Causality:

-

Ligand Choice: Bulky, electron-rich phosphine ligands such as tBuDavePhos and XPhos are crucial for the efficiency of the Buchwald-Hartwig amination. They facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7]

-

Base Sensitivity: Strong bases like NaOtBu are often required, but some functional groups may be sensitive to these conditions. In such cases, a milder base like K₃PO₄ can be employed.[3]

-

Amine Scope: The reaction generally works well with secondary amines and primary anilines. Primary alkylamines bearing β-hydrogens can be challenging substrates due to the potential for β-hydride elimination.[7]

| Entry | Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |

| 1 | 4-Bromo-1-(trityl)-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2) | Xylene | 160 °C / 10 min (MW) | 60 | [7] |

| 2 | 4-Bromo-1-(trityl)-1H-pyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2) | Xylene | 160 °C / 10 min (MW) | 67 | [7] |

| 3 | 3-Bromopyrazole | Various amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmOH | 110 °C | Good to very good | [18] |

Workflow Visualization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook